molecular formula C28H32N2O7 B2860627 (2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane CAS No. 1217212-98-0

(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane

Cat. No.: B2860627
CAS No.: 1217212-98-0
M. Wt: 508.571
InChI Key: AQYJMGBELDAGGX-YDHFHHHVSA-N
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Description

The compound (2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one is a synthetic benzofuran derivative characterized by a dihydrobenzofuran-3-one core with a benzofuran-2-ylmethylidene substituent at position 2, a hydroxyl group at position 6, and a 4-(2-hydroxyethyl)piperazinylmethyl moiety at position 7. Its Z-configuration is critical for maintaining structural stability and biological interactions.

Key structural features include:

  • Benzofuran-2-ylmethylidene group: Enhances π-π stacking and hydrophobic interactions.
  • Hydroxyethylpiperazine: Improves solubility and pharmacokinetic properties via hydrophilic interactions .
  • Hydroxyl group at position 6: Potential for hydrogen bonding and redox activity.

Properties

IUPAC Name

(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-3-one;1,4-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5.C4H8O2/c27-12-11-25-7-9-26(10-8-25)15-19-20(28)6-5-18-23(29)22(31-24(18)19)14-17-13-16-3-1-2-4-21(16)30-17;1-2-6-4-3-5-1/h1-6,13-14,27-28H,7-12,15H2;1-4H2/b22-14-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYJMGBELDAGGX-YDHFHHHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=CC4=CC5=CC=CC=C5O4)C3=O)O.C1COCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCO)CC2=C(C=CC3=C2O/C(=C\C4=CC5=CC=CC=C5O4)/C3=O)O.C1COCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane is a complex organic molecule notable for its potential biological activities. Its structure, which includes a benzofuran core and functional piperazine moieties, suggests diverse pharmacological applications. This article explores its biological activity, including antimicrobial, antioxidant, and neuroprotective effects, supported by research findings and case studies.

Structural Characteristics

The compound features:

  • Benzofuran core : Known for various bioactive properties.
  • Piperazine ring : Often associated with neuroactive compounds.
  • Hydroxyl groups : Implicated in antioxidant activity.

Antimicrobial Activity

Research indicates that derivatives of benzofuran, including the compound , exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that similar benzofuran-piperazine hybrids showed minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis as low as 0.78 µg/mL, surpassing the efficacy of standard treatments like ethambutol .
  • The presence of the piperazine moiety enhances the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy against resistant strains.

Antioxidant Properties

Compounds with similar structural characteristics often display free radical scavenging abilities. The hydroxyl groups in this compound are likely responsible for:

  • Scavenging reactive oxygen species (ROS) : This property is crucial for reducing oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Neuroprotective Effects

The piperazine component may confer neuroprotective benefits:

  • Studies suggest that benzofuran derivatives can modulate neurotransmitter systems and protect neuronal cells from apoptosis induced by oxidative stress.
  • This makes the compound a candidate for further investigation in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Case Studies

StudyFindings
Study on Benzofuran DerivativesCompounds exhibited MIC values against M. tuberculosis as low as 0.78 µg/mL, indicating strong antibacterial activity .
Antioxidant Activity AssessmentHydroxylated benzofuran derivatives demonstrated significant ROS scavenging capacity in vitro.
Neuroprotection in Cell ModelsPiperazine-benzofuran hybrids showed reduced neuronal cell death under oxidative stress conditions.

The biological activity of this compound may involve interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation or oxidative stress pathways.
  • Receptor Interaction : Potential binding to neurotransmitter receptors could explain its neuroprotective effects.

Comparison with Similar Compounds

a) Substituent at Position 2

  • Target Compound : The benzofuran-2-yl group introduces a fused aromatic system, likely enhancing rigidity and π-stacking capacity compared to simpler aryl groups .
  • Compound : The 2-methylbenzylidene group offers steric bulk without significant electronic effects, favoring hydrophobic interactions .

b) Hydroxyethylpiperazine at Position 7

All three compounds share this moiety, which improves aqueous solubility due to the hydroxyethyl group’s hydrogen-bonding capability. This feature is critical for bioavailability, as seen in drug candidates like antipsychotics and antivirals .

Limitations and Contradictions

  • 1,4-Dioxane Role: No evidence clarifies its association with the target compound. It may be a solvent, but toxicity concerns (e.g., carcinogenicity) would necessitate caution in pharmaceutical contexts.

Q & A

Q. What are the critical steps and optimized reaction conditions for synthesizing this benzofuran-piperazine derivative?

The synthesis involves:

  • Condensation reactions to form the benzylidene group, typically using aldehydes under basic conditions (e.g., NaOH in ethanol) .
  • Mannich reactions or nucleophilic substitutions to introduce the piperazine-hydroxylethyl moiety, requiring precise pH control (7.0–8.5) and anhydrous solvents (e.g., THF) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water mixtures) to isolate the Z-isomer .
  • Yield optimization : Reaction times (12–24 hrs) and temperatures (60–80°C) must be calibrated to minimize side products like oxidized furans .

Q. Which spectroscopic techniques are essential for structural characterization, and what key features should be analyzed?

  • NMR Spectroscopy :
  • ¹H NMR : Confirm Z-configuration via coupling constants (J = 10–12 Hz for trans-olefinic protons) and piperazine methylene protons (δ 2.5–3.5 ppm) .
  • ¹³C NMR : Identify carbonyl groups (δ 170–185 ppm) and benzofuran carbons (δ 100–160 ppm) .
    • IR Spectroscopy : Detect hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .
    • Mass Spectrometry : Validate molecular weight (e.g., HRMS for [M+H]⁺) and fragmentation patterns .

Q. How can researchers ensure purity and stability during storage?

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities (<1%) .
  • Stability : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation of the hydroxyl group and piperazine degradation .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo biological activity data be resolved?

  • Pharmacokinetic profiling : Measure bioavailability, plasma half-life, and metabolite formation (e.g., hydroxylated derivatives) using LC-MS/MS .
  • Tissue distribution studies : Radiolabel the compound (³H/¹⁴C) to track accumulation in target organs .
  • Mechanistic validation : Combine RNA-seq and proteomics to identify off-target effects (e.g., unintended kinase inhibition) .

Q. What methodologies are recommended for establishing structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Modify the benzylidene substituent (e.g., halogenation) and piperazine side chain (e.g., alkylation) to assess impact on bioactivity .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity for targets like G-protein-coupled receptors .
  • Free-Wilson analysis : Quantify contributions of substituents to activity (e.g., hydroxyethyl group enhances solubility but reduces potency) .

Q. How can enantiomeric purity and stereochemical stability be ensured during synthesis?

  • Chiral chromatography : Use amylose-based columns (Chiralpak IA) to separate enantiomers .
  • Circular Dichroism (CD) : Monitor stereochemical integrity under varying pH/temperature conditions .
  • Kinetic resolution : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during key steps .

Q. What experimental designs are effective for optimizing reaction parameters in flow chemistry?

  • Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., temperature, residence time, catalyst loading) .
  • Continuous-flow reactors : Use microfluidic systems to enhance heat/mass transfer and reduce side reactions (e.g., oxidation) .
  • Real-time monitoring : Integrate inline FTIR or UV-vis to dynamically adjust conditions .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in NMR and mass spectrometry data?

  • Artifact identification : Check for solvent peaks (e.g., residual DMSO in ¹H NMR) or adducts (e.g., [M+Na]⁺ in MS) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign ambiguous carbons .
  • Isotopic labeling : Synthesize deuterated analogs to confirm fragmentation pathways in MS .

Q. What strategies mitigate batch-to-batch variability in biological assays?

  • Standardized protocols : Pre-treat cells with antioxidants (e.g., ascorbic acid) to minimize oxidative degradation .
  • Internal controls : Use reference compounds (e.g., genistein for estrogenic activity assays) to normalize data .
  • Blinded replicates : Assign multiple researchers to independently prepare and test batches .

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